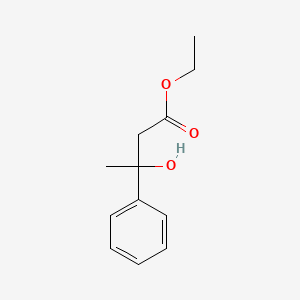

Ethyl 3-hydroxy-3-phenylbutanoate

Vue d'ensemble

Description

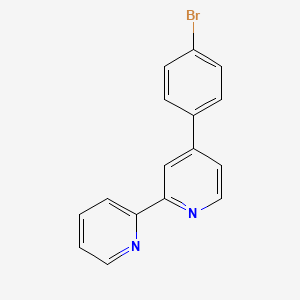

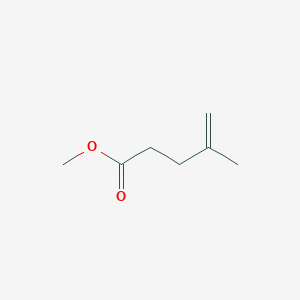

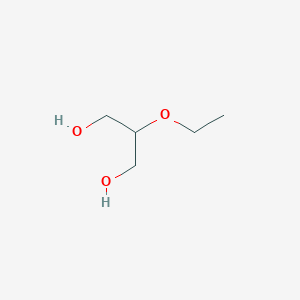

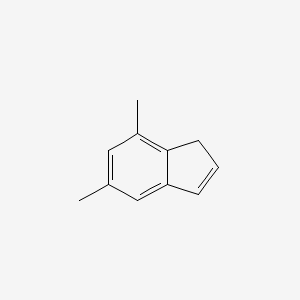

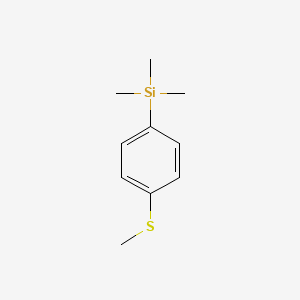

Ethyl 3-hydroxy-3-phenylbutanoate is a chemical compound with the CAS Number: 2293-60-9 . It has a molecular weight of 208.26 . The IUPAC name for this compound is ethyl 3-hydroxy-3-phenylbutanoate .

Molecular Structure Analysis

The InChI code for Ethyl 3-hydroxy-3-phenylbutanoate is 1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 . This compound contains a total of 31 bonds; 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 hydroxyl group .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 3-hydroxy-3-phenylbutanoate, focusing on six unique fields:

Pharmaceutical Synthesis

Ethyl 3-hydroxy-3-phenylbutanoate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can lead to the development of drugs with potential therapeutic effects. For instance, it can be used in the synthesis of beta-blockers, which are essential in treating cardiovascular diseases .

Enzymatic Resolution Studies

This compound is often used in enzymatic resolution studies to understand the behavior of different enzymes with beta-hydroxy esters. Research has shown that enzymes like PLE (porcine liver esterase) and CRL (Candida rugosa lipase) can selectively hydrolyze ethyl 3-hydroxy-3-phenylbutanoate, making it a model substrate for studying enzyme specificity and activity .

Chiral Synthesis

Ethyl 3-hydroxy-3-phenylbutanoate is crucial in chiral synthesis, where it serves as a precursor for producing enantiomerically pure compounds. These chiral compounds are essential in the pharmaceutical industry, as they often exhibit different biological activities. The compound’s ability to undergo stereoselective reactions makes it a valuable tool in asymmetric synthesis .

Flavor and Fragrance Industry

In the flavor and fragrance industry, ethyl 3-hydroxy-3-phenylbutanoate is used as a building block for synthesizing various aroma compounds. Its ester functionality and phenyl group contribute to the creation of complex scents and flavors, enhancing the sensory properties of consumer products .

Material Science

This compound is also explored in material science for the development of novel polymers and materials. Its unique structure allows for the incorporation into polymer backbones, potentially leading to materials with enhanced mechanical and thermal properties. Research in this area aims to develop new materials for industrial applications .

Biochemical Research

Ethyl 3-hydroxy-3-phenylbutanoate is used in biochemical research to study metabolic pathways and enzyme mechanisms. Its role as a substrate in enzymatic reactions helps researchers understand the intricacies of biochemical processes, contributing to advancements in metabolic engineering and synthetic biology .

Safety and Hazards

Orientations Futures

Ethyl 3-hydroxy-3-phenylbutanoate could potentially be used in the production of angiotensin-converting enzyme (ACE) inhibitors, which are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets in a manner that induces changes at the molecular level . More detailed studies are required to elucidate these interactions and their resulting changes.

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-hydroxy-3-phenylbutanoate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of ethyl 3-hydroxy-3-phenylbutanoate is currently lacking .

Propriétés

IUPAC Name |

ethyl 3-hydroxy-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHSZNSXPDPHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277780 | |

| Record name | ethyl 3-hydroxy-3-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-3-phenylbutanoate | |

CAS RN |

2293-60-9 | |

| Record name | NSC49327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC4107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-hydroxy-3-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)

![7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B3049923.png)

![4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole](/img/structure/B3049924.png)

![2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B3049925.png)